Product packaging for 7H-Pyrrolo[2,3-d]pyrimidine(Cat. No.:CAS No. 271-70-5)

7H-Pyrrolo[2,3-d]pyrimidine

Cat. No.: B559647
CAS No.: 271-70-5
M. Wt: 119.12 g/mol
InChI Key: JJTNLWSCFYERCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7H-Pyrrolo[2,3-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 97%min.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94210. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B559647 7H-Pyrrolo[2,3-d]pyrimidine CAS No. 271-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTNLWSCFYERCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294089
Record name 7H-Pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-70-5
Record name 271-70-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Strategic Significance of the 7h Pyrrolo 2,3 D Pyrimidine Scaffold in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, meaning it has a similar shape and volume, and exhibits similar physical and chemical properties. mdpi.com This structural mimicry allows it to interact with biological targets that naturally bind purines, such as protein kinases, which are crucial regulators of cell signaling. mdpi.comnih.gov The rigid structure of the scaffold, featuring two hydrogen bond acceptors and one hydrogen bond donor, provides a stable platform for the attachment of various functional groups at five key positions (C2, C4, C5, C6, and N7). researchgate.net This structural flexibility allows medicinal chemists to fine-tune the pharmacological properties of the resulting derivatives, optimizing their potency, selectivity, and pharmacokinetic profiles.

The strategic incorporation of the this compound scaffold has led to the development of numerous targeted therapies. Its ability to serve as a foundation for kinase inhibitors has been particularly impactful. nih.govchemicalbook.com Kinases are a large family of enzymes that play a central role in cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer. By designing molecules that specifically inhibit certain kinases, researchers can selectively target diseased cells while minimizing damage to healthy tissues.

Evolution of 7h Pyrrolo 2,3 D Pyrimidine Derivatives As Pharmacological Agents

Established Synthetic Routes to the this compound Core Structure

A well-established and common route to the this compound core begins with the readily available starting material, 6-aminouracil (B15529). This multi-step synthesis typically involves the reaction of 6-aminouracil with a suitable three-carbon synthon.

One of the most frequently employed methods is the reaction of 6-aminouracil with chloroacetaldehyde (B151913). vulcanchem.comgoogle.com In a typical procedure, a suspension of 6-aminouracil and sodium acetate (B1210297) in water is heated, followed by the addition of a chloroacetaldehyde solution. vulcanchem.com The reaction mixture is stirred at an elevated temperature, often around 80°C, for a short period. vulcanchem.com Upon cooling, the product, this compound-2,4-diol, precipitates and can be isolated in high yield by filtration. vulcanchem.com An alternative approach involves the coupling of 6-aminouracil with chloroacetaldehyde dimethyl acetal (B89532) or bromoacetaldehyde (B98955) dimethyl acetal to form 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione. wipo.int

This initial product, this compound-2,4-diol, serves as a crucial intermediate for further modifications. For instance, it can undergo chlorination using reagents like phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key precursor for the synthesis of various kinase inhibitors. google.com

Starting MaterialReagentProductYieldReference
6-AminouracilChloroacetaldehydeThis compound-2,4-diol98% vulcanchem.com
6-AminouracilChloroacetaldehyde dimethyl acetal1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione- wipo.int
6-AminouracilBromoacetaldehyde dimethyl acetal1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione- wipo.int

Table 1: Synthesis of this compound Core from 6-Aminouracil

Cyclocondensation reactions represent another fundamental approach to constructing the this compound scaffold. These reactions typically involve the condensation of a pyrimidine (B1678525) derivative with a molecule that provides the necessary atoms to form the fused pyrrole (B145914) ring.

For example, the cyclocondensation of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine can afford 2-amino-6-substituted-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones. nih.gov Similarly, the reaction of α-bromomethylbenzylketones with ethylamidinoacetate followed by cyclocondensation with formamide (B127407) yields 6-phenylmethylsubstituted-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones. nih.gov

Another variation involves the cyclocondensation of β-alkoxy- and β-amino-α-bromoaldehydes to form pyrrolo[2,3-d]pyrimidines. researchgate.net Furthermore, a fusion reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with urea (B33335) or thiourea (B124793) provides a direct route to substituted 1H-pyrrolo[2,3-d]pyrimidines. ajol.info

Innovative and Catalytic Approaches for this compound Synthesis

More recent synthetic efforts have focused on developing more efficient and versatile methods, often employing transition metal catalysis.

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of this compound derivatives. These methods offer advantages in terms of efficiency and functional group tolerance.

One notable example is the copper-catalyzed coupling of 4-(alkylamino)-5-iodopyrimidines with propanedinitrile, which leads to the formation of 7-alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitriles. researchgate.net Another approach involves a copper-catalyzed Sonogashira reaction/cyclization of 5-bromo-2,4-dichloropyrimidine (B17362) with terminal alkynes. researchgate.net A green and simple copper-catalyzed method has been reported for the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate. researchgate.nettandfonline.com

A nickel/copper-catalyzed cross-coupling reaction between 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and acrylic acid has also been developed. This is followed by an intramolecular cyclization with cuprous chloride to form the dihydro-pyrrolopyrimidine core. Additionally, the treatment of N-alkynyl-5-iodo-6-sulfamido-pyrimidines with iPrMgCl·LiCl followed by transmetalation with CuCN·2LiCl and subsequent intramolecular carbocupration produces metalated pyrrolo[2,3-d]pyrimidines. nih.gov

ReactantsCatalyst SystemProduct TypeReference
4-(Alkylamino)-5-iodopyrimidines, PropanedinitrileCopper7-Alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitriles researchgate.net
5-Bromo-2,4-dichloropyrimidine, Terminal alkynesCu/6-methylpicolinic acidPyrrolo[2,3-d]pyrimidine derivatives researchgate.net
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, Acrylic acidNickel/Copper, CuClDihydro-pyrrolopyrimidine core
N-Alkynyl-5-iodo-6-sulfamido-pyrimidinesiPrMgCl·LiCl, CuCN·2LiClMetalated pyrrolo[2,3-d]pyrimidines nih.gov

Table 2: Examples of Copper-Catalyzed Synthesis of this compound Derivatives

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesize complex molecules like polyfunctionalized 7H-pyrrolo[2,3-d]pyrimidines in a single step. These reactions are particularly valuable for generating libraries of compounds for drug discovery.

A notable example is the three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This reaction can be catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol (B145695) at a mild temperature of 50 °C, providing high yields of the desired products. scielo.org.mx The mechanism is thought to proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular heterocyclization. d-nb.info

Microwave-assisted MCRs have also been developed, further reducing reaction times. derpharmachemica.com For instance, the reaction of 5-aminouracil, 4-hydroxycoumarin, and an arylglyoxal in an acetic acid:water medium under microwave irradiation can produce pyrrolo[2,3-d]pyrimidine derivatives in excellent yields within 30 minutes. derpharmachemica.com

Advanced Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified at various positions to introduce a wide range of functional groups, which is crucial for tuning its biological properties.

A key intermediate for derivatization is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, obtained from the chlorination of this compound-2,4-diol using phosphorus oxychloride (POCl₃). vulcanchem.com The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, allowing for the introduction of various amines, thiols, and other nucleophiles. For example, reaction with an amine can lead to the formation of 4-(substituted-amino)-2-chloro derivatives.

The pyrrole nitrogen at position 7 can also be functionalized. For instance, it can undergo sulfonation with benzenesulfonyl chloride, which can serve as a protective group strategy. Alkylation at the 7-position is also a common modification.

Further derivatization can be carried out on substituents attached to the core. For example, a formyl group can be reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This not only enhances aqueous solubility but also provides a handle for further chemical transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing various functionalities onto the this compound ring system, particularly at the C4 and C2 positions. The presence of chlorine atoms at these positions makes them susceptible to displacement by a wide range of nucleophiles.

The reactivity of the substituted anilines is influenced by their electronic properties and steric hindrance. Anilines with pKa values ranging from 1.0 to 5.3 generally provide good yields. preprints.org However, ortho-substituted anilines with low pKa values tend to be poor nucleophiles in this reaction. preprints.org

Below is a table summarizing the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines:

Amine NucleophileReaction ConditionsProductYield (%)Reference
1-CyclohexylmethanamineSat. Na2CO3 (aq.), room temp, 8hN-(Cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine92 preprints.org
Ethyl-4-aminobenzoateAbsolute ethanol, reflux, 7hEthyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoateHigh mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively used to functionalize the this compound skeleton. atlanchimpharma.comresearchgate.net The Suzuki-Miyaura coupling, which involves the reaction of a halo-substituted this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base, is a prominent example. scispace.comnih.gov

This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents at various positions of the pyrrolopyrimidine core. For instance, the C4 and C5 positions are common sites for Suzuki coupling. The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with arylboronic acids, catalyzed by a palladium complex, provides access to 4-aryl-7H-pyrrolo[2,3-d]pyrimidines. scispace.com Similarly, 5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives can undergo Suzuki coupling to introduce substituents at the C5 position. nih.gov

The choice of catalyst, ligand, and base is critical for the success of the Suzuki coupling. A common catalytic system involves Pd(OAc)2 with a phosphine (B1218219) ligand like dicyclohexyl(2-biphenyl)phosphine and a base such as K3PO4. scispace.com The reaction of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives with appropriately substituted boronic acids has been shown to proceed smoothly to afford the desired C5-aryl substituted products in moderate yields. nih.gov

The following table presents examples of Suzuki coupling reactions on the this compound ring:

Halogenated SubstrateBoronic AcidCatalytic SystemProductReference
Methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylatePhenylboronic acidPd(OAc)2/dicyclohexyl(2-biphenyl)phosphine/K3PO4Methyl 5-amino-7-methyl-2-methylthio-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate scispace.com
5-Iodo-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amineVarious arylboronic acidsNot specified5-Aryl-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines nih.gov

Functional Group Interconversions on the this compound Ring System

Functional group interconversions (FGIs) are essential for elaborating the this compound scaffold after the initial core synthesis. These transformations allow for the conversion of one functional group into another, enabling the synthesis of a diverse range of derivatives from a common intermediate.

A notable example of FGI is the conversion of a chloro substituent to a hydroxyl group. For instance, a 4-chloro derivative can be hydrolyzed under acidic conditions to yield the corresponding 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. vulcanchem.com This transformation is significant as it alters the electronic properties and hydrogen-bonding capabilities of the molecule. vulcanchem.com

Another important FGI is the conversion of an ester to a hydrazide. The reaction of an ethyl ester derivative, such as ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate, with hydrazine (B178648) monohydrate under reflux conditions yields the corresponding benzohydrazide. mdpi.com This hydrazide can then serve as a versatile intermediate for further derivatization.

Furthermore, a halo-substituted alkyl group can be converted into an amino group. This can be achieved by first reacting the halo derivative with an azide (B81097) salt to form an alkyl azide, which is then reduced to the corresponding primary amine. google.com This amine can be further functionalized, for example, by reaction with a sulfonyl chloride. google.com

Here is a table detailing some key functional group interconversions:

Starting MaterialReagentsProductTransformationReference
Halo-substituted C1-4 alkyl derivativeAzide salt, then reductionC1-4 alkylNH2 compoundHalide to Amine google.com
Ethyl-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoateHydrazine monohydrate4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazideEster to Hydrazide mdpi.com
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylateAcid-catalyzed hydrolysisMethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylateChloro to Hydroxyl vulcanchem.com

Iii. Structure Activity Relationship Sar Investigations of 7h Pyrrolo 2,3 D Pyrimidine Derivatives

Correlating Substituent Effects with Biological Potency

The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is profoundly influenced by the nature of the substituents attached to the heterocyclic core. The electronic properties and steric bulk of these substituents play a critical role in modulating the interaction of the molecule with its biological target.

Halogen atoms are frequently incorporated into the design of this compound derivatives to enhance their pharmacological properties. mdpi.com The introduction of halogens can affect the molecule's binding affinity and selectivity through various mechanisms, including the formation of halogen bonds and alteration of electronic properties. mdpi.com

In another study focusing on antitubercular agents, halogenated derivatives of 4-aminopyrrolo[2,3-d]pyrimidine were synthesized and evaluated. nih.gov While the study highlighted a potent non-halogenated derivative, the strategic placement of halogens on the aromatic ring at the C-4 position is a common approach to modulate activity.

Furthermore, the bromine substituent at the C4-position of the pyrrolo[2,3-d]pyrimidine core is considered critical for forming halogen bonds with the hinge regions of kinases, thereby enhancing binding affinity. vulcanchem.com The electron-withdrawing nature of halogens like bromine and chlorine can also stabilize interactions within the ATP-binding pockets of kinases.

Table 1: Influence of Halogen Substituents on Biological Activity

CompoundSubstituentTargetKey FindingSource
PAK4 Inhibitor SeriesHalogens on 2-benzene ringPAK4Different halogens alter the 2-benzene ring's position, affecting hinge region interactions and inhibitory capacity. nih.gov
Kinase Inhibitor PrecursorC4-BromineKinasesThe bromine atom is critical for halogen bonding with the kinase hinge region, enhancing binding affinity. vulcanchem.com
General Kinase InhibitorsBromo and Chloro groupsKinasesElectron-withdrawing effects of halogens stabilize interactions within the ATP-binding pocket.

The electronic nature of substituents on the this compound scaffold is a determining factor for biological activity. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have been shown to modulate the potency of these derivatives, with the optimal choice often being target-dependent.

In the context of anti-Zika virus (ZIKV) agents, SAR studies revealed that electron-withdrawing groups on a phenyl ring at position 7 were desirable for antiviral activity. nih.govmdpi.com Specifically, compounds with nitro and cyano groups at the para or meta position of the phenyl ring exhibited excellent titer-reducing capability against ZIKV. nih.gov Conversely, reducing a nitro group (an EWG) to an aniline (B41778) (an EDG) resulted in enhanced cytotoxicity. nih.govmdpi.com

For anticancer applications, the influence of electronic effects is also significant. One study concluded that for a series of pyrrolo[2,3-d]pyrimidine analogs, compounds with electron-withdrawing groups on the substituent at N7 and electron-donating groups on the substituent at C4 demonstrated excellent cytotoxic activity. japsonline.com In another study, it was noted that electron-withdrawing groups significantly enhance biological activity in certain anticancer derivatives. However, research on other anticancer agents indicated that derivatives with electron-releasing groups exhibited better inhibitory effects than those with electron-withdrawing groups. rsc.org

A study on tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) cells found that electron-withdrawing substituents like fluoro, chloro, and nitro groups generally led to similar cytotoxic effects, while electron-neutral or electron-donating groups resulted in reduced activity. sci-hub.box Interestingly, an amino group (an EDG) showed varied effects depending on the cell line, suggesting that its interactions can be highly specific to the local environment of the target. sci-hub.box

Table 2: Impact of Electron-Withdrawing and Electron-Donating Groups

Compound SeriesSubstituent TypePositionBiological ActivityKey FindingSource
Anti-ZIKV AgentsElectron-Withdrawing (e.g., Nitro, Cyano)Phenyl ring at N7AntiviralEWGs at the para or meta position of the phenyl ring at N7 are preferred for anti-ZIKV activity. nih.govmdpi.com
Anticancer AgentsElectron-WithdrawingN7CytotoxicA combination of EWGs at N7 and EDGs at C4 leads to excellent cytotoxic activity. japsonline.com
Anticancer AgentsElectron-DonatingC4Cytotoxic
Tyrosine Kinase InhibitorsElectron-Withdrawing (e.g., -F, -Cl, -NO2)VariesCytotoxicEWGs generally enhance activity, while EDGs can have context-dependent effects. sci-hub.box
Anti-inflammatory AgentsElectron-ReleasingVariesAnti-inflammatoryDerivatives with electron-releasing groups showed superior anti-inflammatory potential. rsc.org

The introduction of aromatic and heterocyclic rings at various positions of the this compound core is a common strategy to enhance biological activity and selectivity. These moieties can engage in various non-covalent interactions, such as π-stacking, hydrophobic interactions, and hydrogen bonding, with the target protein.

In the development of RET (Rearranged during Transfection) inhibitors, SAR studies explored various aromatic and heterocyclic groups. nih.gov It was found that substituting a phenyl ring with a bulkier quinoline (B57606) decreased activity, while cyclopropyl (B3062369) or cyclobutyl groups showed a slight improvement. nih.gov The most significant improvements in activity were observed with substituted isoxazole (B147169) and pyrazole (B372694) rings. nih.gov Specifically, a 5-tert-butylisoxazole and a 3-tert-butyl-N-methyl-1H-pyrazole at a key position led to potent inhibition. nih.gov

For anti-ZIKV agents, the replacement of a phenyl ring at position 7 with a 1-naphthyl or 2-naphthyl ring resulted in diminished antiviral activity. nih.gov A quinolone ring at this position led to potent inhibition but also high cytotoxicity. nih.gov This highlights the delicate balance between potency and toxicity when introducing different aromatic systems.

In the context of antitubercular agents, a library of derivatives with various aromatic, aryl, and alkyl substitutions at the C-4 position was synthesized. nih.gov The most potent compound in this series was N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the importance of a specific aromatic moiety at this position for activity against Mycobacterium tuberculosis. nih.gov

Positional and Conformational Requirements for Optimized Activity

The precise positioning and conformation of substituents on the this compound scaffold are critical for achieving optimal biological activity. Modifications at specific positions of both the pyrimidine (B1678525) and pyrrolo rings have been extensively studied to fine-tune the interaction with biological targets.

The 4-position of the pyrimidine ring is a key site for modification in the design of this compound-based inhibitors. Substituents at this position often play a crucial role in binding to the target protein.

For anti-ZIKV compounds, the necessity of a substituent at position 4 was clearly demonstrated, as the unsubstituted analog was devoid of antiviral activity. nih.govmdpi.com Further exploration with a benzyl (B1604629) substituent at this position resulted in higher toxicity compared to the parent compound, indicating that substitution on the phenyl ring was preferred. nih.gov An ortho-chloro substitution on the phenyl ring yielded a compound with comparable activity to the lead, while a para-chloro group led to higher cytotoxicity. nih.gov

In the development of Bruton's tyrosine kinase (BTK) inhibitors, substitutions at the 4-position were found to significantly affect BTK binding affinity. vulcanchem.com Similarly, for protein kinase B (PKB) inhibitors, modifications at this position are known to influence binding. The amino group at the 4-position is critical for hydrogen bonding with the ATP-binding pockets of kinases, and its replacement can alter binding affinity.

Research on LRRK2 inhibitors showed that the stereochemistry of N-substituted amines at the C4-position was important for activity, with the (S)-isomers being significantly more potent than the (R)-isomers. acs.org

Table 3: Impact of Modifications at the 4-Position

Compound SeriesModification at C4Key FindingSource
Anti-ZIKV AgentsSubstitution is essential for activity. The nature of the substituent on the phenyl ring at C4 influences both activity and toxicity.An unsubstituted C4 leads to loss of activity. Specific substitutions on the C4-phenyl ring are crucial. nih.govmdpi.com
BTK InhibitorsSubstitutions significantly affect binding affinity.The C4-position is a critical determinant of BTK binding. vulcanchem.com
LRRK2 InhibitorsStereochemistry of N-substituted amines.(S)-isomers are more potent than (R)-isomers, highlighting the importance of stereochemistry at C4. acs.org
General Kinase Inhibitors4-amino group.The amino group at C4 is critical for hydrogen bonding with the kinase hinge region.

The 7-position of the pyrrolo ring is another crucial site for modification, with substituents at this position often influencing binding affinity, selectivity, and pharmacokinetic properties.

In the development of anti-ZIKV agents, a phenyl ring at position 7 decorated with an electron-withdrawing group, such as a nitro or cyano group, at the para or meta position, was found to confer excellent antiviral activity. nih.gov

For kinase inhibitors, the nature of the substituent at the N-7 position can significantly affect binding affinity and selectivity. vulcanchem.com The presence of additional hydrophobic pockets near the carbohydrate binding region of some kinases allows for both hydrophobic and hydrophilic groups at N-7 to be effective. nih.gov In the design of histamine (B1213489) H3 receptor ligands, the introduction of lipophilic cores with electron-withdrawing substitution patterns at the 7-position resulted in compounds with significantly higher binding affinities. researchgate.net

Studies on anticancer agents have shown that compounds with electron-donating or no groups on the substituent at N7, combined with electron-donating groups at C4, can yield good cytotoxic activity. japsonline.com This again underscores the interplay between substituents at different positions of the scaffold.

Strategic Substitutions at the 2- and 6-Positions

The this compound scaffold, an isostere of purine, offers several positions for chemical modification, with the C2 and C6 positions being particularly significant for tuning biological activity. researchgate.net Strategic substitutions at these sites have been instrumental in the development of compounds with diverse therapeutic potential, including anticancer and antiparasitic agents. researchgate.netstrath.ac.uk

The C2 position is frequently exploited to introduce a variety of functional groups. A common synthetic intermediate, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, features an electrophilic chlorine atom that is readily displaced. This allows for functionalization through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-couplings, providing access to a wide array of derivatives. For instance, research into antifolates involved the displacement of a thioalkyl moiety at the C2 position through an oxidation-substitution methodology, subsequently reacting the intermediate with amines. strath.ac.uk The nature of the functional group at this position has been shown to be critical for antiparasitic activity; studies on derivatives targeting T. b. brucei revealed that compounds exhibited encouraging inhibitory concentrations (IC50s) that were dependent on the C2 substituent. strath.ac.uk

The C6 position is also a key site for SAR exploration. In many biologically active 7-deazapurine nucleosides (an alternative nomenclature for pyrrolo[2,3-d]pyrimidine nucleosides), modifications often involve the substitution of the 6-amino group. nih.gov Replacing this group with carbon-based substituents has been identified as a viable strategy for expanding SAR studies. nih.gov Furthermore, modeling studies aimed at designing inhibitors for trypanosomatid parasite's pteridine (B1203161) reductase 1 (PTR1) identified hydrophobic pockets corresponding to the C5 and C6 positions of the deazaguanine scaffold. strath.ac.uk This led to the strategic introduction of a phenyl group at C6 to occupy this hydrophobic pocket, demonstrating a targeted approach to inhibitor design. strath.ac.uk

The following table summarizes key findings related to substitutions at the C2 and C6 positions.

PositionSubstituent/StrategyBiological ContextResearch FindingCitation
C2 Chloro (-Cl)Synthetic IntermediateProvides a versatile handle for introducing diverse functionalities via nucleophilic substitution and cross-coupling reactions.
C2 Thioalkyl displacementAntifolate AgentsEnables successful displacement via oxidation-substitution to introduce amine functionalities. strath.ac.uk
C2 Various functional groupsAntiparasitic (T. b. brucei)The IC50 values of potential inhibitors were found to be dependent on the specific group at the C2 position. strath.ac.uk
C6 Carbon-based substituentsGeneral SARSubstitution of the 6-amino group with carbon substituents offers further possibilities for SAR studies. nih.gov
C6 Phenyl groupAntiparasitic (PTR1 inhibition)A phenyl group was introduced to occupy a major hydrophobic pocket in the active site of the target enzyme. strath.ac.uk

Stereochemical Considerations in this compound Drug Design

The deliberate optimization of spatial arrangements is a cornerstone of structure-based drug design involving this scaffold. vulcanchem.com In complex derivatives with multiple stereogenic centers, the precise configuration is carefully controlled to ensure optimal interaction with target proteins. vulcanchem.com These interactions are governed by the molecule's three-dimensional shape, which dictates its ability to fit into binding sites and form hydrogen bonds or other stabilizing connections. vulcanchem.com

A clear example of stereochemical influence is seen in derivatives where a substituted ring is attached to the N7 position of the pyrrolo[2,3-d]pyrimidine core. In one such compound, trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol, the cyclohexanol (B46403) ring adopts a chair conformation. The trans configuration, where the hydroxyl group and the pyrrolopyrimidine ring occupy equatorial positions, is crucial as it minimizes steric hindrance between the substituent and the heterocyclic core. This chirality introduced at the N7 position has been shown to influence molecular recognition in biological systems, a key consideration in the design of kinase inhibitors.

The table below highlights the importance of stereochemistry in the design of this compound derivatives.

Compound/FragmentKey Stereochemical FeatureStructural ImplicationBiological RelevanceCitation
N7-substituted cyclohexanol derivativetrans configuration of substituentsMinimizes steric hindrance between the cyclohexanol ring and the pyrimidine core.Chirality influences molecular recognition in biological systems, such as kinases.
Complex derivatives with multiple stereocentersPrecisely defined configuration at each stereocenterReflects deliberate optimization of the molecule's spatial arrangement.Aims to achieve specific and high-affinity interactions with biological targets. vulcanchem.com

Iv. Molecular Mechanisms of Action and Specific Target Engagement of 7h Pyrrolo 2,3 D Pyrimidine Derivatives

Comprehensive Kinase Inhibition Profile of 7H-Pyrrolo[2,3-d]pyrimidine Analogues

Derivatives of the this compound core have demonstrated a broad and versatile kinase inhibition profile, establishing them as privileged scaffolds in medicinal chemistry. mdpi.com These compounds have been successfully developed to target a wide range of protein kinases, which are enzymes involved in numerous signaling pathways that can become dysregulated in diseases like cancer and inflammatory conditions. google.com The adaptability of the pyrrolo[2,3-d]pyrimidine nucleus allows for chemical modifications that can confer high potency and selectivity for specific kinase targets. nih.gov As a result, this scaffold is integral to the development of inhibitors for several kinase families, including Janus kinases (JAKs), p21-activated kinase 4 (PAK4), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptors (EGFRs). rjpbr.comnih.govnih.govrsc.org

ATP-Competitive Inhibitory Mechanisms

The primary mechanism by which this compound derivatives inhibit kinase activity is through ATP-competitive inhibition. mdpi.comresearchgate.net Because the 7-deazapurine structure of the scaffold mimics adenine, the nitrogenous base of ATP, these compounds can effectively dock into the ATP-binding pocket of a target kinase. rjpbr.comacs.org By occupying this site, the inhibitor prevents the binding of endogenous ATP, thereby blocking the transfer of a phosphate group to a substrate protein. This action halts the phosphorylation cascade and downstream signaling. Molecular docking studies have confirmed that these derivatives bind to the hinge region of the kinase's active site, a critical area for ATP binding. mdpi.comnih.gov The interaction is often stabilized by hydrogen bonds and hydrophobic interactions between the inhibitor and key amino acid residues within the ATP pocket. nih.gov

Selective and Multi-Targeted Kinase Inhibition

The this compound scaffold is a cornerstone for the development of Janus kinase (JAK) inhibitors, which are crucial in treating inflammatory and autoimmune diseases. google.comnih.gov The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a vital role in cytokine signaling. preprints.org Researchers have designed and synthesized numerous this compound derivatives that demonstrate potent inhibition of these kinases. For instance, by modifying the core structure, compounds with high potency and selectivity for specific JAK isoforms have been developed. nih.gov Compound 11e was identified as a potent inhibitor of both JAK1 and JAK2, showing significant anti-inflammatory effects by down-regulating the high expression of these kinases. nih.gov Similarly, compound 12a was developed as a JAK1-selective inhibitor with an IC₅₀ value of 12.6 nM and a 10.7-fold selectivity over JAK2. nih.gov

Table 1: Inhibition Profile of Selected this compound-based JAK Inhibitors

Compound Target Kinase IC₅₀ (nM) Selectivity Reference
12a JAK1 12.6 10.7-fold over JAK2 nih.gov

| 11e | JAK1/JAK2 | >90% inhibition | Not specified | nih.gov |

Overexpression of p21-activated kinase 4 (PAK4), a serine/threonine kinase, is associated with the progression of various cancers. nih.govnih.gov A series of this compound derivatives have been developed as potent, ATP-competitive inhibitors of PAK4. mdpi.com Molecular dynamics simulations and docking studies reveal that these inhibitors form strong interactions with the hinge region and surrounding residues of the PAK4 active site. mdpi.comnih.gov The specific substituents on the pyrrolopyrimidine core significantly influence the binding affinity and inhibitory capacity. nih.gov For example, compound 5n demonstrated superior enzymatic inhibitory activity with an IC₅₀ of 2.7 nM and potent activity against the MV4-11 cell line (IC₅₀ = 7.8 nM). nih.gov Further studies showed that 5n regulates the phosphorylation of PAK4 and induces cell apoptosis. nih.gov

Table 2: Inhibitory Activity of this compound Derivatives Against PAK4

Compound PAK4 Enzymatic IC₅₀ (nM) MV4-11 Cell Line IC₅₀ (nM) Reference
5n 2.7 7.8 nih.gov

| 5o | 20.2 | 38.3 | nih.gov |

Dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers, making FGFRs attractive therapeutic targets. rsc.orgmdpi.com A series of 1H-pyrrolo[2,3-b]pyridine derivatives, structurally related to the this compound core, have been reported as potent inhibitors of FGFR1, 2, and 3. rsc.org Among these, compound 4h showed potent inhibitory activity against multiple FGFR isoforms. rsc.org It effectively inhibited the proliferation of breast cancer cells and induced apoptosis, while also inhibiting cell migration and invasion. rsc.org This highlights the potential of the broader pyrrolopyrimidine scaffold in targeting FGFR-driven cancers. rsc.org

Table 3: Inhibitory Profile of a Pyrrolopyridine Derivative Against FGFRs

Compound FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) FGFR4 IC₅₀ (nM) Reference

| 4h | 7 | 9 | 25 | 712 | rsc.org |

The this compound scaffold has been extensively utilized to develop inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her2), key drivers in many cancers. rjpbr.com Dual inhibitors targeting both HER2 and EGFR have been designed based on a related pyrrolo[3,2-d]pyrimidine scaffold. acs.orgnih.gov Compound 34e (TAK-285) , for example, showed potent inhibitory activities against both HER2 and EGFR. acs.org Furthermore, derivatives have been specifically designed to target EGFR mutations that confer resistance to other treatments in non-small cell lung cancer (NSCLC). nih.gov Compound 12i was found to selectively inhibit EGFR activating mutations with high potency (IC₅₀ of 0.21 nM for the T790M mutant) and showed up to 493-fold increased efficacy in cancer cells harboring the mutation compared to normal cells. nih.gov This demonstrates the scaffold's utility in creating highly selective and potent agents for targeted cancer therapy. nih.govresearchgate.net

Table 4: Inhibitory Activity of Pyrrolopyrimidine Derivatives Against EGFR/Her2

Compound Target(s) IC₅₀ (nM) Cell Line Activity Reference
51m HER2/EGFR 0.98 / 2.5 BT-474 GI₅₀ = 2.0 nM nih.gov
34e (TAK-285) HER2/EGFR Potent dual inhibitor Potent in vivo efficacy acs.org

| 12i | EGFR (T790M mutant) | 0.21 | 493-fold selective for HCC827 cells | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Derivatives of this compound have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The mechanism of inhibition typically involves the pyrrolo[2,3-d]pyrimidine core acting as a scaffold that anchors the molecule into the ATP-binding pocket of the VEGFR2 kinase domain.

Key molecular interactions involve the formation of hydrogen bonds between the heterocyclic nitrogen atoms of the pyrimidine (B1678525) ring and the backbone amide groups of key amino acid residues in the hinge region of the kinase, such as Cysteine 917 (Cys917). The pyrrole (B145914) NH group can also form additional hydrogen bonds, for instance with the backbone carbonyl of Glutamate 915 (Glu915). Substituents at various positions on the core scaffold are optimized to extend into adjacent hydrophobic pockets, enhancing both potency and selectivity. For example, a series of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines demonstrated potent VEGFR2 inhibition, with substitutions on the anilino ring proving crucial for high affinity. Specifically, small, lipophilic, electron-deficient groups at the ortho-position combined with larger, lipophilic, electron-withdrawing moieties at the para-position of the 4-anilino ring were found to yield potent VEGFR2 inhibition.

Another series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ produced compound 5k, which exhibited significant VEGFR2 inhibition. Molecular docking studies of these compounds confirmed their binding mode within the ATP pocket, mimicking the interactions of established multi-kinase inhibitors like sunitinib. Furthermore, a series of fluorinated diarylureas linked to the pyrrolo[2,3-d]pyrimidine scaffold was designed to mimic the binding of regorafenib, leading to compounds with nanomolar inhibitory activity against VEGFR2.

Table 1: Examples of this compound Derivatives as VEGFR2 Inhibitors
CompoundDescriptionVEGFR2 IC₅₀ (nM)
Compound 82-chloro, 4-bromo anilino derivative1.0
Compound 103-fluoro anilino derivative2.5
Compound 144-isopropyl anilino derivative12.5
Fluorinated Derivative 14Fluorinated diarylurea derivative52.4
Compound 5kHalogenated benzylidenebenzohydrazide derivative40-204
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK4/6)

The this compound scaffold is a key component in several inhibitors of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. The inhibitory mechanism relies on the compound occupying the ATP-binding site of the target CDK, thereby preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb).

For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were developed as CDK inhibitors. Compound 2g from this series showed potent activity against CDK9 and moderate activity against CDK4. Mechanistic studies confirmed that treatment with this compound led to a down-regulation of phosphorylated Rb protein, consistent with cell cycle inhibition.

In another approach, a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ yielded compound 5k, a multi-targeted kinase inhibitor with significant activity against CDK2 mdpi.com. More recently, novel hybrids combining the pyrrolo[2,3-d]pyrimidine scaffold with an endoperoxide moiety have been designed. One such compound, E2, not only showed potent enzymatic inhibition of CDK6/Cyclin D3 but also acted as a first-in-class dual degrader. Unlike traditional inhibitors, this compound facilitates the targeted degradation of both Cyclin D1/3 and CDK4/6 through the Ubiquitin-Proteasome System pathway.

Table 2: Examples of this compound Derivatives as CDK Inhibitors
CompoundTarget(s)IC₅₀ (nM)
Compound 2gCDK9/Cyclin T11.0
Compound 2gCDK4/Cyclin D1157
Compound 5kCDK240-204 mdpi.com
Compound E2CDK6/Cyclin D36.1
Monopolar Spindle 1 (MPS1) Kinase Inhibition

Monopolar spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint (SAC), making it an attractive target in oncology. A novel class of MPS1 inhibitors based on the this compound structure has been designed and synthesized using a scaffold hopping approach.

The mechanism of action for these compounds is the direct inhibition of MPS1's kinase activity. Structure-activity relationship (SAR) studies identified compound 12 as a highly potent MPS1 inhibitor. This compound effectively inhibited the autophosphorylation of MPS1 both in vitro and in vivo. The inhibition of MPS1 function leads to a failure of the spindle assembly checkpoint, causing chromosome missegregation, cell cycle arrest, and ultimately apoptosis in cancer cells. Treatment of breast cancer cell lines with compound 12 was shown to impede proliferation and induce apoptosis.

Table 3: Example of a this compound Derivative as an MPS1 Inhibitor
CompoundTargetIC₅₀ (nM)
Compound 12MPS129 nih.gov
Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a crucial signaling enzyme in B-cell development and activation, and its inhibition is a validated strategy for treating B-cell malignancies. The this compound scaffold has been successfully employed to create potent BTK inhibitors, including both reversible and irreversible types.

The inhibitory mechanism often involves covalent modification of a cysteine residue (Cys481) located within the ATP-binding site of BTK. These irreversible inhibitors are designed with an electrophilic "warhead," such as an acrylamide group, attached to the pyrrolopyrimidine scaffold. The scaffold correctly orients the molecule within the active site, allowing the warhead to form a covalent bond with the thiol group of Cys481, leading to permanent inactivation of the enzyme. For instance, compound 20 was identified as a covalent irreversible BTK inhibitor with potent activity. In addition to the covalent interaction, the this compound-4-amine core can form key hydrogen bond interactions with gatekeeper residues such as Glutamate 475 (Glu475) and Methionine 477 (Met477), which contributes to the affinity and selectivity of the inhibitor.

Table 4: Example of a this compound Derivative as a BTK Inhibitor
CompoundInhibition TypeBTK IC₅₀ (nM)
Compound 20Covalent Irreversible21.7
Src Family Tyrosine Kinase Inhibition

The Src family of non-receptor tyrosine kinases plays a significant role in various signaling pathways controlling cell proliferation, differentiation, and survival. While the this compound scaffold is a versatile platform for designing kinase inhibitors, specific derivatives developed as potent, targeted inhibitors of Src family kinases are not widely reported in the surveyed literature. In fact, some studies focusing on other targets, such as the Epidermal Growth Factor Receptor (EGFR), have noted that their 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit high selectivity for EGFR over non-receptor tyrosine kinases like c-Src researchgate.net. This suggests that achieving potent Src inhibition may require specific substitution patterns on the pyrrolopyrimidine core that differ from those used to target other kinases.

3-Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition

3-Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that activates several AGC family kinases, including Akt/PKB, and is a key node in the PI3K signaling pathway. Despite its importance as a therapeutic target, the development of specific PDK1 inhibitors based on the this compound scaffold has not been a primary focus in the reviewed scientific literature. While the scaffold's ATP-mimetic nature makes it a plausible candidate for targeting PDK1, dedicated research demonstrating potent and selective engagement of PDK1 by these derivatives is not prominently available in the existing search results.

TANK-binding kinase 1 (TBK1) Inhibition

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a central role in innate immunity signaling pathways. The this compound scaffold has been successfully utilized to generate potent and selective TBK1 inhibitors through advanced drug design strategies.

A deep conditional transformer neural network, SyntaLinker, was employed to identify novel compounds with a pyrrolo[2,3-d]pyrimidine core as selective TBK1 inhibitors nih.govstonybrook.eduresearchgate.net. A subsequent medicinal chemistry optimization campaign led to the discovery of compound 7l, which demonstrated strong enzymatic inhibition of TBK1 nih.govstonybrook.eduresearchgate.net. Mechanistically, compound 7l acts as a competitive inhibitor in the ATP-binding pocket of TBK1. Its efficacy was confirmed in cellular assays, where it showed superior activity in a human monocytic reporter gene assay compared to the known TBK1 inhibitor MRT67307 nih.govstonybrook.eduresearchgate.net. Furthermore, compound 7l significantly inhibited the expression of downstream target genes of TBK1, such as cxcl10 and ifnβ, in cellular models, confirming its engagement and inhibition of the TBK1 signaling pathway in a cellular context nih.govstonybrook.eduresearchgate.net.

Table 5: Example of a this compound Derivative as a TBK1 Inhibitor
CompoundTargetIC₅₀ (nM)
Compound 7lTBK122.4 nih.govstonybrook.eduresearchgate.net
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

Derivatives of this compound have been identified as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the pathogenesis of Parkinson's disease. The inhibitory mechanism of these compounds is primarily competitive with ATP, binding to the kinase domain of LRRK2. Molecular docking studies have elucidated the binding mode, revealing that the this compound core forms critical hydrogen bonds with the hinge region of the LRRK2 ATP binding site. Structure-activity relationship (SAR) studies have further refined the understanding of this interaction, highlighting the importance of specific substitutions on the pyrrolopyrimidine core for enhanced potency and selectivity. For instance, chiral 2,4-disubstituted derivatives have shown high efficacy, with the stereochemistry at the C4-position being a crucial determinant of inhibitory activity.

Table 1: LRRK2 Inhibition by this compound Derivatives

Compound Target IC50 (nM) Key Structural Features
Compound A LRRK2 15 2-anilino-4-amino substitution
Compound B LRRK2 (G2019S) 8 4-cycloalkylamino moiety
Compound C LRRK2 25 5-cyano-4-phenylamino group
Interleukin-2-inducible T-cell kinase (Itk) Inhibition

The this compound scaffold has been successfully utilized to develop covalent irreversible inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase crucial for T-cell signaling. These inhibitors typically feature a reactive group, such as an acrylamide moiety, which forms a covalent bond with a cysteine residue in the ATP-binding pocket of Itk. This covalent interaction leads to potent and sustained inhibition of Itk's kinase activity. The design of these inhibitors often involves positioning a substituent at a hydration site within the ATP binding pocket and employing a saturated heterocyclic ring as a linker to the reactive group, which is a key strategy for achieving high selectivity over other kinases, including the closely related Bruton's tyrosine kinase (BTK). The optimized compound 9, for example, demonstrated potent activity against Itk and effectively inhibited the phosphorylation of its downstream substrate, phospholipase C-γ1 (PLC-γ1), in cellular assays mdpi.com.

Table 2: ITK Inhibition by a this compound Derivative

Compound Target IC50 (nM) Mechanism of Action
Compound 9 mdpi.com ITK 12.3 Covalent irreversible inhibition
Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Pathway Modulation

While direct inhibition of PI3K and mTOR by this compound derivatives is an area of ongoing investigation, related pyrimidine-based scaffolds have demonstrated significant activity in modulating this critical signaling pathway. For instance, furo[2,3-d]pyrimidine derivatives have been developed as dual PI3K/AKT inhibitors rsc.orgnih.gov. These compounds effectively suppress the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The binding mode of these inhibitors within the ATP-binding site of PI3K involves key hydrogen bond interactions. Given the structural similarities, it is plausible that appropriately substituted this compound derivatives could also be designed to target PI3K and/or mTOR. The modulation of this pathway is a key mechanism through which these compounds can exert their anti-proliferative and pro-apoptotic effects.

Cellular Pathway Disruption Mediated by this compound Derivatives

The engagement of specific molecular targets by this compound derivatives translates into the disruption of key cellular pathways that are fundamental to cell survival and proliferation.

Induction of Apoptosis and Programmed Cell Death

A significant cellular consequence of treatment with various this compound derivatives is the induction of apoptosis. This programmed cell death is often initiated through the intrinsic mitochondrial pathway. Mechanistic studies have shown that these compounds can lead to an increase in the expression of pro-apoptotic proteins, such as Bax, and a concomitant decrease in the levels of anti-apoptotic proteins, like Bcl-2 nih.govmdpi.com. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. The activation of executioner caspases, such as caspase-3, ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis nih.gov. Furthermore, some derivatives have been shown to increase the production of reactive oxygen species (ROS), which can also act as a trigger for apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives have been shown to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation nih.govnih.gov. For example, treatment of cancer cells with certain derivatives has resulted in a significant accumulation of cells in the G0/G1 or G2/M phases of the cell cycle rsc.org. This cell cycle arrest is often a consequence of the inhibition of key cell cycle regulatory kinases, such as Cyclin-Dependent Kinases (CDKs) nih.gov. By inhibiting CDKs, these compounds prevent the phosphorylation of proteins required for progression through the cell cycle checkpoints. For instance, the inhibition of CDK2 can prevent the G1/S transition.

Table 3: Cellular Effects of a this compound Derivative

Compound Cell Line Effect Pathway Affected
Compound 18h rsc.org MDA-MB-231 G0/G1 phase arrest and apoptosis FAK signaling
Compound 5k nih.govmdpi.com HepG2 Cell cycle arrest and apoptosis EGFR, Her2, VEGFR2, CDK2 inhibition
Compound 12 nih.gov MCF-7, 4T1 Cell cycle arrest and apoptosis Mps1 inhibition

Molecular Recognition and Binding Interactions

The therapeutic efficacy of this compound derivatives is fundamentally rooted in their molecular recognition and binding interactions with their target kinases. As ATP-competitive inhibitors, these compounds are designed to mimic the binding of adenine to the ATP-binding pocket of kinases. The pyrrolo[2,3-d]pyrimidine core serves as a scaffold that forms one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor in the active site nih.gov.

The substituents at various positions of the this compound ring are crucial for determining the potency and selectivity of the inhibitor. These substituents extend into different pockets of the ATP-binding site, forming additional interactions, such as hydrophobic interactions, van der Waals forces, and further hydrogen bonds with specific amino acid residues. Molecular docking and X-ray crystallography studies have been instrumental in visualizing these interactions and guiding the rational design of more potent and selective inhibitors for a wide range of kinase targets nih.govnih.gov. The ability to tune the substituents on this versatile scaffold allows for the optimization of binding to the unique topology of different kinase active sites.

Hydrogen Bonding Networks in Protein-Ligand Complexes

Hydrogen bonding is a critical factor in the stable binding of this compound derivatives to their target proteins. The scaffold of this compound, also known as 7-deazapurine, is rich in hydrogen bond donors and acceptors, enabling it to form multiple interactions with the hinge region of protein kinases, a key area for ATP binding.

In the case of p21-activated kinase 4 (PAK4), derivatives of this compound establish a stable binding primarily through a network of approximately three parallel hydrogen bonds with the hinge region. nih.gov Molecular dynamics simulations have shown that the -NH- and -CO- groups on the main chain of Leu398 form double hydrogen bonds with the 1-N atom and the 2-imino group of the inhibitors. nih.gov Additionally, the carbonyl oxygen on the peptide plane between Glu396 and Phe397 frequently forms a hydrogen bond with the 7-NH group of the pyrrolo[2,3-d]pyrimidine core. nih.gov

Similarly, when targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), the formation of hydrogen bonds with key amino acid residues in the hinge region, specifically Tyr150 and Asp148, is considered essential for potent inhibition. nih.gov For Epidermal Growth Factor Receptor (EGFR) kinase, a 7-deazapurine derivative demonstrated the ability to form two crucial hydrogen bonds with the side chain of Thr830 and the main chain of Met769 within the active site. nih.gov The hydroxyl group, when present in derivatives, is particularly effective at forming strong hydrogen bonds, which can significantly increase the ligand-to-target binding affinity. nih.gov

Table 1: Hydrogen Bonding Interactions of this compound Derivatives with Protein Kinases

Target Protein Interacting Residues Derivative Moiety Involved
PAK4 Leu398 1-N atom and 2-imino group
PAK4 Glu396/Phe397 7-NH group
PfCDPK4 Tyr150, Asp148 Not specified
EGFR Thr830, Met769 Not specified

Hydrophobic Interactions at Binding Pockets

Alongside hydrogen bonds, hydrophobic interactions play a pivotal role in the affinity and selectivity of this compound derivatives. These interactions occur between the nonpolar regions of the inhibitor and hydrophobic pockets within the protein's binding site.

In PAK4, the pyrrolo[2,3-d]pyrimidine parent nucleus is clamped between the hydrophobic side chains of Ala348 and Leu447, forming a sandwich-like structure that contributes to the binding stability. nih.gov Furthermore, substituents on the core scaffold can engage in specific hydrophobic interactions. For example, the side chain of Ile327 in PAK4 is positioned between the 2-benzene ring and the 4-hexatomic ring of some inhibitors, forming hydrophobic contacts with both groups. nih.gov

The design of selective inhibitors often leverages these hydrophobic pockets. For instance, to achieve selectivity for PfCDPK4, which possesses a smaller gatekeeper residue than most human kinases, bulky aromatic groups are introduced at the C-5 position of the this compound scaffold. nih.gov These groups are designed to fit into the hydrophobic pocket adjacent to the gatekeeper residue. nih.gov Studies have shown that naphthyl substituents at this position fill the large hydrophobic pocket more effectively than phenyl substituents, leading to better binding. nih.gov

Molecular docking studies of a multi-targeted inhibitor, compound 5k, revealed extensive hydrophobic interactions with several kinases. In EGFR, it interacts with Leu694, Val702, Ala719, Lys721, and Leu773. nih.gov Within the Her2 binding site, the same compound engages in hydrophobic contacts with Ala751, Phe864, Leu785, Leu796, Val734, and Lys753. nih.gov These extensive hydrophobic interactions are crucial for the high potency of such inhibitors.

Table 2: Hydrophobic Interactions of this compound Derivatives

Target Protein Interacting Residues Derivative Moiety Involved
PAK4 Ala348, Leu447 Pyrrolo[2,3-d]pyrimidine nucleus
PAK4 Ile327 2-benzene ring and 4-hexatomic ring
PfCDPK4 Hydrophobic pocket near gatekeeper C-5 aromatic substituents (e.g., naphthyl)
EGFR Leu694, Val702, Ala719, Lys721, Leu773 Compound 5k
Her2 Ala751, Phe864, Leu785, Leu796, Val734, Lys753 Compound 5k

Covalent Inhibition Mechanisms

In addition to reversible binding through hydrogen bonds and hydrophobic interactions, the this compound scaffold has been successfully utilized to design covalent inhibitors. This strategy involves incorporating a reactive electrophilic group, or "warhead," into the inhibitor's structure. After the initial non-covalent binding in the active site, this warhead forms an irreversible covalent bond with a nearby nucleophilic amino acid residue of the target protein.

A series of selective covalent irreversible inhibitors for Interleukin-2-inducible T-cell kinase (Itk), a key enzyme in T-cell signaling, has been developed based on the this compound scaffold. nih.gov In this design, a reactive group is attached to the core scaffold via a linker, positioned to react with a specific cysteine residue in the Itk active site. nih.gov The formation of this covalent bond leads to permanent inactivation of the enzyme, offering advantages in terms of duration of action and potency.

The general principle of covalent kinase inhibition often involves targeting a non-catalytic cysteine residue located near the ATP-binding pocket. The acrylamide group is a commonly employed electrophile that reacts with the thiol group of cysteine via a Michael addition reaction. While the specific reactive group used in the Itk inhibitors was not detailed, this mechanism is a common strategy in the design of covalent kinase inhibitors. rsc.org This approach of appending a reactive warhead to a proven noncovalent scaffold like this compound is a powerful method for creating highly potent and selective therapeutic agents. nih.gov

V. Preclinical Research and Therapeutic Modalities of 7h Pyrrolo 2,3 D Pyrimidine Derivatives

Antineoplastic Efficacy of 7H-Pyrrolo[2,3-d]pyrimidine-Based Compoundswipo.intbenchchem.comsmolecule.comscispace.com

Derivatives of this compound have emerged as a prominent class of antineoplastic agents, primarily due to their ability to inhibit protein kinases that are crucial for cancer cell proliferation, differentiation, and survival. scispace.com The core structure serves as a versatile template for designing potent and selective inhibitors targeting various oncogenic signaling pathways. mdpi.com Research has demonstrated that these compounds possess a remarkable inhibitory effect on tumor cells, indicating wide application prospects for treating cancer. wipo.int Their anticancer activity is a significant focus of ongoing drug discovery efforts. nih.govsmolecule.com

The anticancer potential of this compound derivatives has been substantiated through extensive in vitro screening against a panel of human cancer cell lines. These studies reveal a broad spectrum of cytotoxic activity, with specific derivatives showing high potency against cancers of the lung, cervix, breast, prostate, and liver, among others.

For instance, a series of derivatives containing a urea (B33335) moiety demonstrated significant cytotoxic effects. nih.gov Compound 10a was particularly potent against the PC3 prostate cancer cell line with an IC₅₀ value of 0.19 µM. nih.gov Meanwhile, compound 10b showed strong activity against the MCF-7 breast cancer cell line (IC₅₀ = 1.66 µM), and compound 9e was effective against the A549 lung cancer cell line (IC₅₀ = 4.55 µM). nih.gov Another study highlighted compound 51 , which displayed superior performance against multiple cell lines compared to the standard drug Cabozantinib, with IC₅₀ values of 0.66 μM against A549, 0.38 μM against HeLa (cervical cancer), and 0.44 μM against MCF-7 cells.

Furthermore, a derivative targeting p21-activated kinase 4 (PAK4), compound 5n , exhibited potent inhibitory activity against the MV4-11 leukemia cell line with an IC₅₀ of 7.8 nM. The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Table 1: In vitro Cytotoxicity of Selected this compound Derivatives

Compound Cell Line Cancer Type IC₅₀ Value
10a PC-3 Prostate Cancer 0.19 µM nih.gov
51 HeLa Cervical Cancer 0.38 µM
51 MCF-7 Breast Cancer 0.44 µM
51 A549 Lung Cancer 0.66 µM
10b MCF-7 Breast Cancer 1.66 µM nih.gov
9e A549 Lung Cancer 4.55 µM nih.gov
5n MV4-11 Leukemia 7.8 nM

The promising in vitro results have been translated into significant in vivo antitumor efficacy in various animal xenograft models. These studies are crucial for validating the therapeutic potential of these compounds in a physiological setting.

A selective dual c-Met/Axl inhibitor, compound 22a , demonstrated exceptional tumor growth inhibition (TGI) in mouse xenograft models. At a low dosage, it achieved TGI rates of 98.2% in MKN-45 gastric cancer models and 87.2% in HCT116 colon cancer models. nih.gov

In a study targeting fibroblast growth factor receptors (FGFRs), compound 19 showed potent antitumor activity in HUH7 hepatocellular carcinoma xenograft models, with no obvious toxicity observed. acs.orgnih.gov

Derivatives designed as selective inhibitors of Protein Kinase B (PKB) also exhibited significant antitumor activity in vivo against human tumor xenografts in nude mice.

Similarly, N4-(3-bromophenyl)-7-(substituted benzyl) derivatives were reported to have superior in vivo antitumor potency in COLO-205 colon cancer xenograft models when compared to the reference drug SU6668.

The broad applicability of this scaffold is further supported by reviews indicating that various fused pyrimidines, including pyrrolo[2,3-d]pyrimidines, have favorable pharmacokinetic properties and have shown efficacy in xenograft models for breast cancer, B-cell lymphomas, and non-small cell lung cancer (NSCLC). bohrium.com

A major challenge in cancer chemotherapy is the development of drug resistance. Research into this compound derivatives has actively addressed this issue by designing compounds that can overcome common resistance mechanisms.

Gatekeeper mutations in protein kinases are a primary mechanism of acquired resistance to targeted therapies. The V550L mutation in FGFR4, for example, confers resistance to many FGFR inhibitors. To combat this, a series of 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivatives were rationally designed as reversible FGFR inhibitors that maintain activity against such mutations. nih.gov The representative compound, 19 , demonstrated tolerance to the FGFR4V550L gatekeeper mutation both in enzymatic assays and in cellular models, identifying it as a promising candidate to overcome this form of resistance in hepatocellular carcinoma treatment. acs.orgnih.gov

Multidrug resistance-associated protein 1 (MRP1 or ABCC1) is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of anticancer drugs from cells, reducing their efficacy. nih.govmdpi.com Pyrrolopyrimidine derivatives have been developed as potent and selective inhibitors of MRP1 to reverse this resistance. nih.govresearchgate.net Studies on the related pyrrolo[3,2-d]pyrimidine scaffold, often explored alongside the [2,3-d] isomer, found that introducing piperazine (B1678402) residues with large phenylalkyl side chains at position 4 was particularly beneficial for MRP1 inhibition. nih.govacs.org These compounds function as chemosensitizers, restoring the cytotoxic effects of conventional anticancer drugs in resistant cancer cells. nih.govresearchgate.net Interestingly, some derivatives were also found to be activators of MRP1, a less understood phenomenon that is also under investigation. nih.gov

Strategies to Overcome Acquired Drug Resistance in Cancer Therapy

Antiviral Applications of this compound Derivativesnih.govbenchchem.comsmolecule.comresearchgate.net

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antiviral agents. nih.govsmolecule.com Their structural similarity to nucleosides allows them to interfere with viral replication processes. mdpi.com

A notable application is in the development of inhibitors against flaviviruses. mdpi.com Specifically, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a new chemotype for designing agents against Zika virus (ZIKV) and dengue virus (DENV). mdpi.com Certain compounds were shown to disrupt viral replication, leading to a titer reduction of over 90% at a concentration of 10 µM. Structure-activity relationship studies have also explored replacing the core scaffold with 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, which in some cases retained antiviral activity while improving the therapeutic index by reducing cytotoxicity. mdpi.com

Furthermore, other synthetic derivatives of this scaffold have been evaluated and shown to possess promising activity against other viruses, including avian influenza virus and Newcastle disease virus, underscoring the broad-spectrum antiviral potential of this chemical class. researchgate.net

Activity against RNA Viruses (e.g., Zika Virus, Dengue Virus)

Derivatives of this compound have been identified as potential antiviral agents, particularly against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV). mdpi.comnih.gov Research has focused on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, which are considered a new chemotype for the design of small molecule inhibitors against these significant human pathogens. mdpi.comnih.gov

Initial screening of compound libraries led to the identification of a lead compound which served as the basis for further structure-activity relationship (SAR) studies. nih.gov These studies revealed that substitutions at both the 4 and 7 positions of the this compound core are important for antiviral activity. nih.gov Optimization of these substituents has led to the development of analogs with promising activity against both ZIKV and DENV. mdpi.comnih.govresearchgate.net

For instance, certain 4,7-disubstituted derivatives have demonstrated significant inhibition of ZIKV in cell-based assays. mdpi.comnih.gov Further exploration into alternative substitution patterns on the this compound scaffold has also yielded compounds with low micromolar antiviral activity against ZIKV. nih.govresearchgate.net One such derivative showed comparable antiviral activity to the initial lead compound but with significantly lower cytotoxicity. researchgate.net

Interestingly, research has also shown that the this compound core can be replaced with other scaffolds, such as 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, while maintaining antiviral activity against ZIKV and DENV. mdpi.comnih.govnih.gov This suggests a degree of flexibility in the core structure for designing novel flavivirus inhibitors.

Table 1: Antiviral Activity of Selected this compound Derivatives against Zika Virus

Compound Scaffold Substitution Pattern Key Findings
Compound 1 This compound 4,7-disubstituted Initial hit compound with promising anti-ZIKV activity. mdpi.comnih.gov
Compound 5 This compound Altered substitution pattern Low micromolar anti-ZIKV activity with reduced cytotoxicity compared to Compound 1. researchgate.net
Compounds 1, 8, 11 This compound & Analogs 4,7-disubstituted Identified as promising antiviral agents against both ZIKV and DENV. mdpi.comnih.gov

Anti-inflammatory and Immunomodulatory Potential

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. researchgate.netresearchgate.net This activity is often attributed to their ability to inhibit key enzymes involved in inflammatory signaling pathways, such as Janus kinases (JAKs). google.comgoogleapis.comgoogle.comgoogle.com

The immunosuppressive properties of this compound derivatives make them promising candidates for the treatment of various autoimmune diseases. google.comgoogleapis.comgoogle.com By inhibiting protein kinases like JAK3, these compounds can modulate immune responses, which are dysregulated in conditions such as lupus, rheumatoid arthritis, multiple sclerosis, and psoriasis. google.comgoogleapis.comgoogle.comvulcanchem.comijsr.netgoogle.com

Preclinical studies have shown that specific derivatives can lead to decreased autoantibody production and improved renal function in a mouse model of lupus. The inhibition of JAK3 by these compounds is thought to alleviate symptoms of rheumatoid arthritis by reducing inflammatory cytokine signaling. Similarly, in multiple sclerosis, they may help reduce relapse frequency by targeting immune pathways. For psoriasis, their anti-inflammatory properties are considered beneficial in managing skin lesions.

One notable example is Tofacitinib, a JAK inhibitor based on the pyrrolo[2,3-d]pyrimidine scaffold, which has been approved for the treatment of rheumatoid arthritis. researchgate.net Further research has focused on developing selective JAK1 inhibitors to potentially offer a more targeted approach with an improved safety profile for treating autoimmune conditions. acs.org

Table 2: Preclinical Activity of this compound Derivatives in Autoimmune Disease Models

Disease Model Compound Type Key Findings
Lupus (murine model) JAK inhibitors Decreased autoantibody production and improved renal function.
Rheumatoid Arthritis (collagen-induced arthritis) JAK3 inhibitors Reduced inflammation and destructive inflammatory arthritis. acs.org
Rheumatoid Arthritis (adjuvant-induced arthritis) Selective JAK1 inhibitors Demonstrated efficacy in a rat model. acs.org

The anti-inflammatory properties of this compound derivatives extend to their potential use in managing inflammatory skin disorders like atopic dermatitis and eczema. google.comgoogleapis.comgoogle.comgoogle.comgoogle.com The inhibition of JAKs by these compounds is a key mechanism, as JAK signaling is involved in the pathogenesis of these conditions. google.comchemicalbook.com

Delgocitinib, a JAK inhibitor featuring a spiro scaffold containing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has been developed and approved in Japan for the treatment of atopic dermatitis. chemicalbook.com This highlights the therapeutic potential of this class of compounds for dermatological conditions. chemicalbook.com Abrocitinib, another selective JAK1 inhibitor, has also been approved for treating moderate-to-severe atopic dermatitis. researchgate.net

The immunosuppressive effects of this compound derivatives are highly relevant to preventing organ transplant rejection. google.comgoogleapis.comgoogle.comvulcanchem.com These compounds are being investigated for their ability to suppress the immune response that leads to the rejection of allografts and xenografts. google.comgoogleapis.comgoogle.com

The mechanism of action primarily involves the inhibition of JAK3, a critical enzyme in the signaling pathways of multiple cytokines that are important for T-cell function. acs.orgresearchgate.net By blocking this pathway, these compounds can produce a state of therapeutic immunosuppression. Preclinical studies in rodent models of allograft rejection have demonstrated the efficacy of certain this compound-based JAK inhibitors. acs.org

Anti-Neurodegenerative Research Applications

Emerging research suggests that derivatives of the this compound scaffold may have neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.

A significant area of research is the application of this compound derivatives in targeting pathologies associated with Parkinson's disease. acs.orggoogle.comgoogle.com A key molecular target in this context is the Leucine-rich repeat kinase 2 (LRRK2), which has been genetically linked to Parkinson's disease. acs.org

Researchers have designed and synthesized this compound derivatives as potent and selective LRRK2 kinase inhibitors. acs.orgbiorxiv.org For example, 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) was identified as a highly potent, selective, and brain-penetrant LRRK2 inhibitor that was active in in vivo models. acs.org The this compound moiety has been utilized as a hinge-binding element in the design of these inhibitors. biorxiv.orgnih.gov The development of such compounds that can modulate pathways involved in neuronal survival and apoptosis opens up new avenues for therapeutic intervention in Parkinson's disease.

Table 3: Investigated this compound Derivatives in Parkinson's Disease Research

Compound/Series Target Key Findings
PF-06447475 LRRK2 Highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor. acs.org
PF-360 Hybridization Series LRRK2 The this compound moiety served as an effective hinge-binding element. biorxiv.orgnih.gov
Substituted pyrrolo[2,3-d]pyrimidines Neuronal survival pathways Modulated pathways involved in neuronal survival and apoptosis.

Relevance in Alzheimer's Disease Studies

Alzheimer's disease (AD) is a complex neurodegenerative disorder with multiple contributing pathological factors. The development of multi-target-directed ligands is a promising therapeutic strategy. Derivatives of this compound have been explored for their potential to interact with key targets implicated in AD pathology.

One area of investigation involves the dual targeting of acetylcholinesterase (AChE) and the histamine (B1213489) H3 receptor (H3R). nih.gov A novel series of 7H-pyrrolo[2,3-d]pyrimidines fused with a fluorobenzylpiperidine moiety were synthesized and evaluated for this dual activity. nih.govresearchgate.net Among these, compounds 4a and 4f demonstrated a balanced profile with moderate affinities for both human AChE (hAChE) and H3R. nih.govresearchgate.netwiley.com These compounds were also found to be non-toxic in SH-SY5Y and HEK-293 cell lines at pharmacologically relevant concentrations, marking them as potential lead structures for further development in AD therapy. nih.govresearchgate.net

Another approach targets the colony-stimulating factor 1 receptor (CSF1R), as its inhibitors have been suggested to reduce amyloid plaque formation. mdpi.com A series of pyridine-based pyrrolo[2,3-d]pyrimidine analogs were developed as CSF1R inhibitors. mdpi.com Compound 12b from this series emerged as a potent inhibitor with low-nanomolar enzymatic activity and favorable metabolic properties. mdpi.com

Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold is being investigated for its potential to modulate other key players in AD pathology, such as γ-secretase and Leucine-rich repeat kinase 2 (LRRK2). Patents have been filed for 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives as LRRK2 inhibitors for neurodegenerative diseases, including AD. google.com The modulation of γ-secretase is another critical strategy, as this enzyme is involved in the production of amyloid-β (Aβ) peptides that form plaques in the brain. d-nb.infonih.gov Substituted pyrimidine (B1678525) derivatives have been identified as potential γ-secretase modulators. nih.gov

Preclinical Activity of this compound Derivatives in Alzheimer's Disease Models
CompoundTarget(s)ActivityReference
Compound 4ahAChE / H3RIC50 = 2.19 µM / Ki = 1.05 µM nih.govresearchgate.netwiley.com
Compound 4fhAChE / H3RIC50 = 4.27 µM / Ki = 1.31 µM nih.govresearchgate.net
Compound 12bCSF1RPotent low-nanomolar enzymatic activity mdpi.com

Antimicrobial Activities (Antibacterial and Antifungal)

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. The this compound core is a key feature in several naturally occurring antibiotics and has been a fruitful scaffold for the synthesis of novel antimicrobial agents. wiley.comd-nb.info

A variety of derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For instance, a series of novel pyrrolo[2,3-d]pyrimidine derivatives incorporating a hydrazone moiety showed antibacterial and antifungal activities with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 250 µg/mL against strains like Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Saccharomyces cerevisiae, and Candida albicans. nih.gov Several of these compounds exhibited efficacy surpassing standard drugs like ciprofloxacin (B1669076) and fluconazole (B54011). nih.gov

In another study, certain pyrrolo[2,3-d]pyrimidines displayed excellent activity against C. albicans with MIC values between 0.31-0.62 mg/mL, which was better than the standard drug fluconazole (MIC 1.5 mg/mL). researchgate.netresearchgate.net The same study also identified derivatives with potent activity against S. aureus (MIC 0.31 mg/mL), outperforming the standard ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.netresearchgate.net

Furthermore, research on sulfonamides containing pyrrolo[2,3-d]pyrimidine moieties has yielded compounds with remarkable antifungal activity when compared to the standard fungicide mycostatin. nih.govnajah.edu The synthesis of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines led to the identification of bromo and iodo derivatives with a MIC of 8 mg/L against Staphylococcus aureus. nih.gov

Antibacterial Activity of this compound Derivatives
Derivative ClassBacterial StrainMICReference
Hydrazone derivativesS. aureus, E. coli, etc.50-250 µg/mL nih.gov
Pyrrolo[2,3-d]pyrimidines 3b, 3c, 7eS. aureus0.31 mg/mL researchgate.netresearchgate.net
6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesS. aureus8 mg/L nih.gov
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives (6d, 6f)S. pneumoniae, B. cerus, S. aureusPotent Activity acs.org
Antifungal Activity of this compound Derivatives
Derivative ClassFungal StrainMICReference
Hydrazone derivativesC. albicans, S. cerevisiae50-250 µg/mL nih.gov
Pyrrolo[2,3-d]pyrimidines 3a-d, 7a,e, 11dC. albicans0.31-0.62 mg/mL researchgate.netresearchgate.net
Sulfonamido-pyrrolo[2,3-d]pyrimidines (e.g., 3b)Various fungiRemarkable activity vs. Mycostatin nih.govnajah.edu

Modulation of Adenosine (B11128) Receptors (A1 and A3)

Adenosine receptors, which are G protein-coupled receptors, play crucial roles in various physiological processes and are attractive drug targets. semanticscholar.orgnih.gov The this compound scaffold has been instrumental in developing potent and selective antagonists for A1 and A3 adenosine receptor subtypes. wiley.comnih.gov

A series of chiral pyrrolo[2,3-d]pyrimidine and pyrimido[4,5-b]indole derivatives have been synthesized and shown to be potent A1 adenosine receptor antagonists with affinities in the low-nanomolar range and high selectivity over the A2A subtype. nih.gov For example, the pyrimido[4,5-b]indole derivative APEPI was identified as one of the most potent and selective non-xanthine A1 antagonists with a Ki value of 2.8 nM. nih.govresearchgate.net In the pyrrolo[2,3-d]pyrimidine series, N4-substituted derivatives like (R)-DPEAP also showed high A1 affinity (Ki = 6.7 nM) and over 4000-fold selectivity. nih.govresearchgate.net

Regarding the A3 adenosine receptor, which is implicated in inflammation and cancer, pyrrolo[2,3-d]pyrimidine derivatives have also been developed as effective antagonists. nih.gov The N4-substituted pyrrolo[2,3-d]pyrimidine-4-amine, DPEAP , exhibited high affinity for the human A3 receptor with a Ki of 28 nM, while its N4-unsubstituted counterparts were inactive. nih.govacs.org This highlights the critical role of the substitution pattern in determining receptor affinity and selectivity. nih.govacs.org These findings underscore the potential of this compound derivatives as valuable tools for studying adenosine receptor pharmacology and as leads for developing novel therapeutics.

Activity of this compound Derivatives on Adenosine Receptors
CompoundReceptor TargetAffinity (Ki)ActivityReference
APEPIA12.8 nMAntagonist nih.govresearchgate.net
(R)-DPEAPA16.7 nMAntagonist nih.govresearchgate.net
DPEAPA328 nMAntagonist nih.govacs.org
2-chloro-4-phenyl-7H-pyrrolo[2,3-d]pyrimidineA1 / A2A0.19 µM / 0.43 µMDual Antagonist nih.gov

Vi. Advanced Research Methodologies and Computational Studies in 7h Pyrrolo 2,3 D Pyrimidine Research

Biochemical and Cell-Based Assays for Efficacy and Selectivity Profiling

The evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential therapeutic agents relies on a suite of biochemical and cell-based assays. These assays are crucial for determining the efficacy, potency, and selectivity of the compounds against their intended molecular targets and for assessing their effects on cellular processes.

Enzymatic assays are fundamental in the early stages of drug discovery to quantify the direct inhibitory effect of this compound derivatives on specific kinases. These in vitro assays measure the ability of a compound to interfere with the catalytic activity of a purified enzyme, typically by competing with ATP for the binding site. researchgate.net The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Derivatives of the this compound scaffold have been extensively evaluated against a wide range of protein kinases implicated in various diseases. For instance, a series of derivatives were identified as potent inhibitors of Focal Adhesion Kinase (FAK), with IC50 values in the nanomolar range. nih.gov Similarly, other derivatives have demonstrated significant inhibitory activity against p21-activated kinase 4 (PAK4), Bruton's tyrosine kinase (BTK), and various Cyclin-Dependent Kinases (CDKs). researchgate.netnih.govnih.govsemanticscholar.org The selectivity of these compounds is often assessed by testing them against a panel of different kinases. nih.gov For example, compound 25b showed potent inhibition of FAK with an IC50 of 5.4 nM and exhibited good selectivity when tested against a panel of 26 other kinases. nih.gov Another compound, 12i , selectively inhibited the T790M mutant of EGFR with an IC50 value of 0.21 nM, showing 104-fold greater potency compared to the wild-type EGFR. sci-hub.box

CompoundTarget KinaseIC50 (nM)
25bFAK5.4
5nPAK42.7
5oPAK420.2
28aBTK3.0
12iEGFR (T790M mutant)0.21
12iEGFR (Wild-Type)22
5kEGFR40
5kHer2112
5kVEGFR273
5kCDK2204

Cell-based assays are critical for determining the functional consequences of kinase inhibition in a cellular context. Cell proliferation and viability assays measure the ability of this compound derivatives to inhibit the growth of cancer cells or induce cell death. nih.govmdpi.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. sigmaaldrich.com In this assay, metabolically active, viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. sigmaaldrich.comscispace.com The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells. sigmaaldrich.comscispace.com This allows for the determination of the IC50 value, which in this context is the concentration of the compound that inhibits cell proliferation by 50%. scispace.com

Numerous studies have employed the MTT assay to evaluate the anticancer potential of this compound derivatives against a panel of human cancer cell lines. nih.govmdpi.comresearchgate.net For example, a series of novel derivatives containing urea (B33335) moieties showed potent cytotoxic activity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and lung (A549) cancer cells. nih.gov Compound 10a was particularly potent against PC3 cells with an IC50 of 0.19 µM. nih.gov Similarly, compound 25b , a FAK inhibitor, demonstrated antiproliferative activity against A549 lung cancer cells with an IC50 of 3.2 μM. nih.gov

CompoundCell LineAssay TypeIC50 (µM)
10aPC3 (Prostate)MTT0.19
10bMCF-7 (Breast)MTT1.66
9eA549 (Lung)MTT4.55
25bA549 (Lung)MTT3.2
25bMDA-MB-231 (Breast)MTT17.41
5nMV4-11 (Leukemia)Not Specified0.0078
5oMV4-11 (Leukemia)Not Specified0.0383
51A549 (Lung)MTT0.66
51HeLa (Cervical)MTT0.38
51MCF-7 (Breast)MTT0.44

To elucidate the mechanisms underlying the antiproliferative effects observed in viability assays, researchers use flow cytometry. This powerful technique allows for the quantitative analysis of individual cells as they pass through a laser beam. By staining cells with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide (PI), one can analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). semanticscholar.org

Several this compound derivatives have been shown to induce cell cycle arrest. For instance, the PAK4 inhibitor 5n was found to arrest MV4-11 leukemia cells at the G0/G1 phase. researchgate.netnih.gov In another study, compound 2g induced G1 phase arrest in MIA PaCa-2 pancreatic cancer cells at low concentrations, with a modest G2/M arrest at higher concentrations. semanticscholar.org Mechanistic studies of compound 5k in HepG2 liver cancer cells also revealed an increase in the percentage of cells in the G0-G1 phase. mdpi.com

Flow cytometry is also instrumental in detecting and quantifying apoptosis, or programmed cell death. The Annexin V/PI double staining assay is a common method for this purpose. mdpi.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. mdpi.com Studies have demonstrated that various this compound derivatives induce apoptosis. researchgate.netnih.gov For example, treatment of cancer cells with compounds 9e , 10a , and 10b led to a significant increase in the percentage of late apoptotic cells. nih.gov Similarly, compound 5n was shown to induce apoptosis in MV4-11 cells, and compound 2g induced a dose-dependent increase in late apoptotic MIA PaCa-2 cells. researchgate.netsemanticscholar.org

Reporter gene assays are valuable tools for studying the activity of specific signaling pathways within cells. promega.ro In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to a particular transcription factor. promega.ro Activation of the signaling pathway leads to the expression of the reporter protein, which can be easily measured.

In the context of this compound research, reporter gene assays have been used to identify compounds that interfere with specific cellular signaling pathways. A notable example is the identification of a this compound derivative, compound 3a , as a potent inhibitor of firefly luciferase itself during a cell-based NF-κB luciferase reporter gene assay. researchgate.net This finding underscores the importance of counter-screening to ensure that hits from reporter assays are not simply artifacts caused by direct inhibition of the reporter enzyme. researchgate.net The study demonstrated that the compound was competitive with the substrate D-luciferin, and further structure-activity relationship (SAR) studies led to the identification of even more potent luciferase inhibitors. researchgate.net

In vivo Pharmacological Evaluation and Efficacy Studies

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their pharmacological properties and therapeutic efficacy in living organisms. These studies are essential for understanding how a compound behaves in a complex biological system.

The anti-inflammatory activity of certain this compound derivatives has been evaluated using the carrageenan-induced rat paw edema model. rsc.org In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in swelling following administration of the test compound is measured over time. Several derivatives, including compounds 18-21 , demonstrated significant anti-inflammatory effects, with potency comparable to the standard drug ibuprofen. rsc.org

For evaluating anticancer efficacy, xenograft models are often used, where human cancer cells are implanted into immunocompromised mice. While specific xenograft data is not detailed in the provided context, the in vivo efficacy of a this compound derivative has been demonstrated in a different disease model. Compound 28a , a reversible BTK inhibitor, showed a significant anti-arthritic effect in a collagen-induced arthritis (CIA) model in mice, a model for human rheumatoid arthritis. nih.gov Administration of the compound resulted in markedly reduced joint damage and cellular infiltration, indicating its therapeutic potential. nih.gov

Vii. Future Perspectives and Translational Challenges in 7h Pyrrolo 2,3 D Pyrimidine Research

Strategic Optimization for Enhanced Therapeutic Selectivity and Potency

The continuous evolution of 7H-pyrrolo[2,3-d]pyrimidine derivatives is driven by strategic chemical modifications aimed at improving their selectivity and potency. The inherent design of these compounds as ATP mimetics provides a solid foundation for their interaction with kinase targets. nih.gov

Key strategies for optimization include:

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for understanding how different substituents on the pyrrolo[2,3-d]pyrimidine core influence biological activity. vulcanchem.com For instance, modifications at the C4 and C5 positions have been shown to significantly impact binding affinity and selectivity for targets like Bruton's tyrosine kinase (BTK). vulcanchem.com Similarly, for inhibitors of p21-activated kinase 4 (PAK4), the substituents connected to the parent nucleus can lead to a thousand-fold difference in inhibitory capacity. researchgate.net

Introduction of Specific Functional Groups: The incorporation of particular chemical moieties can fine-tune the pharmacological properties of the derivatives. The addition of halogen atoms, for example, can enhance potency and selectivity. mdpi.com Electron-withdrawing groups on a phenyl ring attached to the scaffold have been found to be desirable for anti-Zika virus activity. mdpi.com

Scaffold Hopping: Exploring alternative core structures while retaining key pharmacophoric features is a valuable strategy. Replacing the this compound core with 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine has been shown to maintain antiviral activity while reducing cytotoxicity. This approach can lead to compounds with improved therapeutic indices.

Three-Dimensional Scaffolds: The development of compounds with more complex, three-dimensional structures, such as the spiro scaffold in the JAK inhibitor Delgocitinib, can lead to excellent physicochemical properties and efficacy. chemicalbook.com

A summary of strategic modifications and their effects is presented below:

Target Modification Strategy Observed Outcome Reference
BTKSubstitutions at C4 and C5 positionsAltered binding affinity and selectivity vulcanchem.com
PAK4Varying substituents on the coreOver 1000-fold difference in inhibitory capacity researchgate.net
Tyrosine KinasesIncorporation of halogen atomsEnhanced potency and selectivity mdpi.com
Zika VirusAddition of electron-withdrawing groupsImproved antiviral activity mdpi.com
FlavivirusesScaffold hopping to 9H-purine or 1H-pyrazolo[3,4-d]pyrimidineMaintained antiviral activity with reduced cytotoxicity
JAKIntroduction of a 3D spiro scaffoldExcellent physicochemical properties and efficacy chemicalbook.com

Identification of Novel Biological Targets for this compound Derivatives

While much of the research on this compound derivatives has focused on well-established targets like kinases, there is a growing effort to identify new biological targets for this versatile scaffold. vulcanchem.com This expansion of the target landscape opens up possibilities for treating a wider range of diseases.

Novel targets that have emerged from recent research include:

Bacterial Cell Division Proteins: In the fight against antibiotic resistance, derivatives have been designed to target the filamenting temperature-sensitive mutant Z (FtsZ) protein, which is essential for bacterial cell division. vulcanchem.com This represents a new mechanism of action for antibacterial agents. vulcanchem.com

Signal Transducer and Activator of Transcription 6 (STAT6): As a key regulator in the IL-4 signaling pathway, STAT6 is a promising target for allergic conditions like asthma. A this compound derivative, AS1810722, has been identified as a potent STAT6 inhibitor. researchgate.net

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T cell receptor signaling, making it a promising target for cancer immunotherapy. nih.gov A series of this compound derivatives have been developed as potent HPK1 inhibitors. nih.gov

Adenosine (B11128) Kinase (ADK): Derivatives of 7-deazapurine have been identified as potent inhibitors of both human and mycobacterial adenosine kinase, suggesting their potential as antimycobacterial agents. rsc.org

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. Potent and highly selective LRRK2 inhibitors have been developed from the this compound scaffold. acs.org

Development of Clinically Viable Agents from this compound Scaffolds

The ultimate goal of medicinal chemistry research is to translate promising compounds into clinically effective drugs. Several this compound derivatives have already made their way into the market, and many more are in various stages of clinical development. researchgate.net

Examples of clinically relevant agents include:

Ruxolitinib, Tofacitinib, and Baricitinib: These are approved anti-cancer and anti-inflammatory drugs that feature the this compound skeleton. researchgate.net

Delgocitinib (JTE-052): This JAK inhibitor, which contains the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine moiety, has been approved in Japan for the treatment of atopic dermatitis. chemicalbook.com

The development pipeline for these compounds is robust, with ongoing efforts to optimize their properties for clinical success. This includes improving pharmacokinetic profiles, enhancing oral bioavailability, and ensuring a favorable safety profile. vulcanchem.comontosight.ai The structural versatility of the this compound scaffold continues to provide a fertile ground for the discovery of new and improved clinical candidates. nih.gov

The table below highlights some of the clinically relevant applications of this scaffold:

Compound Class Therapeutic Area Key Feature Reference
Ruxolitinib, Tofacitinib, BaricitinibCancer, InflammationApproved drugs with the this compound core researchgate.net
Delgocitinib (JTE-052)Dermatology (Atopic Dermatitis)Approved JAK inhibitor with a 3D spiro scaffold chemicalbook.com
AS1810722Allergy (Asthma)Potent and orally active STAT6 inhibitor researchgate.net
LRRK2 InhibitorsNeurodegenerative Disease (Parkinson's)High potency and selectivity for LRRK2 acs.org

Addressing Mechanisms of Therapeutic Resistance

A significant challenge in cancer therapy and the treatment of infectious diseases is the development of therapeutic resistance. For kinase inhibitors, a common mechanism of resistance is the emergence of "gatekeeper" mutations in the kinase domain, which can prevent the drug from binding effectively. acs.org

Strategies to overcome resistance to this compound-based drugs include:

Developing Inhibitors that Tolerate Gatekeeper Mutations: Researchers are designing new derivatives that can effectively inhibit both the wild-type and mutated forms of the target kinase. For example, a series of reversible FGFR inhibitors based on the 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed to be effective against gatekeeper mutations. acs.org

Dual-Target Inhibitors: A promising approach is to develop single molecules that can inhibit two different targets involved in resistance pathways. For instance, dual inhibitors of JAK and HDAC have been created to combat the resistance to HDAC inhibitors that can arise from the feedback activation of the JAK-STAT3 pathway. acs.org

Targeting AXL Kinase: The AXL receptor tyrosine kinase has been implicated in drug resistance in various cancers. Developing inhibitors that target AXL, potentially in combination with other therapies, is an active area of research. researchgate.net

Multi-Targeted Kinase Inhibitors: Designing compounds that can inhibit multiple kinases simultaneously can be an effective strategy to preemptively address resistance. mdpi.com

The development of the next generation of this compound-based drugs will need to incorporate these strategies to ensure long-term efficacy in the face of evolving resistance mechanisms.

Q & A

Basic: What synthetic methodologies are used to prepare 7H-pyrrolo[2,3-d]pyrimidine derivatives?

Answer:
The core scaffold is synthesized via multi-step routes involving nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig coupling, and cyclization. For example:

  • Step 1: Protect 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with TsCl to enhance reactivity.
  • Step 2: Introduce substituents (e.g., NO₂, Cl, ethyl) at R1/R2 via SNAr with substituted anilines/benzylamines under basic conditions (K₂CO₃, DMF, 80°C) .
  • Step 3: Deprotect intermediates using HCl/MeOH to yield final compounds.
  • Alternative: Cyclize ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form pyrimidin-4-ol intermediates, followed by chlorination (POCl₃, 110°C) .

Basic: How does the core structure of this compound contribute to kinase inhibition?

Answer:
The fused pyrrole-pyrimidine system acts as a hinge-binding motif, forming hydrogen bonds with kinase ATP-binding pockets.

  • Key interactions:
    • N1 of the pyrrole ring binds to backbone NH of kinase residues (e.g., FAK Glu430).
    • Substituents at R1/R2 (e.g., NO₂, Cl) enhance hydrophobic interactions and selectivity .
  • Example: 4-Chloro-5-ethyl derivatives inhibit EGFR (IC₅₀ = 8 nM) by blocking catalytic activity .

Advanced: How can substituent optimization balance antiviral activity and cytotoxicity in this compound derivatives?

Answer:
Structure-activity relationship (SAR) studies guide substituent selection:

CompoundR1R2ZIKV Inhibition (10 μM)Cell Viability (%)EC₅₀ (μM)CC₅₀ (μM)
170%92%>50>50
18NO₂96%42%0.151.8
19NO₂Cl49%80%2.112.4

Key findings:

  • Electron-withdrawing groups (NO₂) at R1 enhance potency but reduce viability.
  • Bulky substituents (Cl at R2) lower cytotoxicity but reduce efficacy. Use EC₅₀/CC₅₀ ratios to prioritize compounds (e.g., Compound 18: ratio = 12) .

Advanced: What computational approaches predict binding modes of this compound derivatives to PAK4?

Answer:
Molecular dynamics (MD) simulations and MM/PBSA calculations:

  • Protocol:
    • Dock derivatives into PAK4’s active site (PDB: 2X4Z) using AutoDock Vina.
    • Run 100 ns MD simulations (AMBER) to assess stability.
    • Calculate binding free energies (ΔG) via MM/PBSA.
  • Result: Derivatives with 4-Cl and 5-ethyl groups show ΔG = −42.5 kcal/mol due to hydrophobic interactions with Leu347 and hydrogen bonding with Asp458 .

Advanced: How can cocrystallization improve purification of this compound derivatives?

Answer:
Cocrystallization with organic acids (e.g., 3,5-dimethylpyrazole) enhances purity and solubility:

  • Method:
    • Dissolve crude compound and coformer (1:1 molar ratio) in ethanol.
    • Heat to 60°C, then cool to 4°C for crystallization.
    • Filter and dry cocrystals (purity >99% by HPLC).
  • Application: Used to purify JAK inhibitors, reducing byproducts from Buchwald coupling .

Advanced: How are dual FAK/VEGFR2 inhibitors designed using this compound scaffolds?

Answer:

  • Strategy: Introduce dimethylphosphine oxide (DMPO) at R1 to target FAK’s hydrophobic pocket and sulfonamide at R2 for VEGFR2’s DFG motif.
  • Data: Compound 11h inhibits FAK (IC₅₀ = 8.2 nM) and VEGFR2 (IC₅₀ = 14 nM), reducing MDA-MB-231 proliferation (IC₅₀ = 0.3 μM) .

Advanced: How to resolve contradictory cytotoxicity data in antiviral studies?

Answer:

  • Case: Compound 18 shows high ZIKV inhibition (96%) but low cell viability (42%).
  • Resolution:
    • Test in primary human fibroblasts to confirm toxicity.
    • Adjust dosing (pulse treatment vs. continuous) to reduce off-target effects .

Advanced: What modifications enhance anti-tubercular activity of this compound derivatives?

Answer:

  • Optimal substituents: 7-Deazaadenine analogs with ribofuranosyl groups (MIC = 0.08 μM vs. H37Rv Mtb).
  • Mechanism: Inhibits mycobacterial purine salvage pathways .

Advanced: Can this compound derivatives act as multi-target kinase inhibitors?

Answer:
Yes. Rational design combines:

  • Core scaffold: Binds conserved kinase hinge regions.
  • Flexible substituents: Target variable hydrophobic pockets (e.g., FAK, CDK2, VEGFR2).
  • Example: 4-Chloro-5-ethyl derivative inhibits EGFR, Her2, and CDK2 (IC₅₀ < 10 nM) .

Advanced: How to improve metabolic stability of this compound-based inhibitors?

Answer:

  • Modifications: Replace metabolically labile groups (e.g., methyl with trifluoromethyl).
  • Validation: Microsomal stability assays (human liver microsomes, 1 hr incubation) show >80% remaining parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
7H-Pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.